
1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is an organic compound that features a furan ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling of the Rings: The final step involves coupling the furan and piperidine rings through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines.
Substitution: Both the furan and piperidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the piperidine ring could yield piperidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific application. For example, if used as a drug, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but without the methyl group on the piperidine ring.
1-(Thiophen-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the furan and piperidine rings in 1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one makes it unique compared to other compounds
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-(6-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C12H17NO2/c1-9-4-2-5-10(13-9)8-11(14)12-6-3-7-15-12/h3,6-7,9-10,13H,2,4-5,8H2,1H3 |
InChI Key |
OMKMDXFOHJGXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


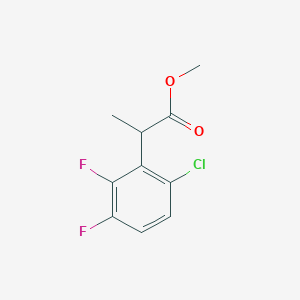
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
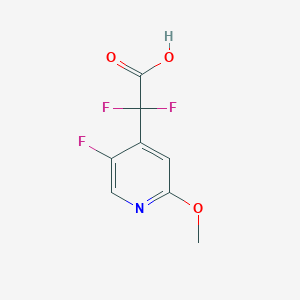
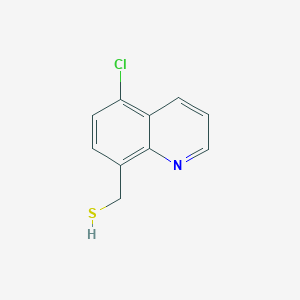
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)

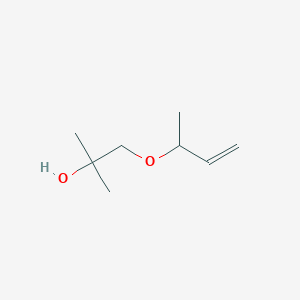
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
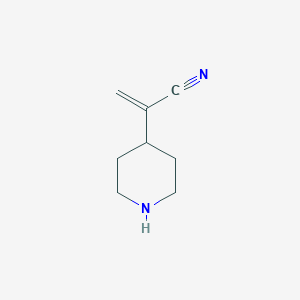
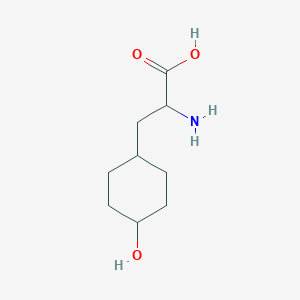
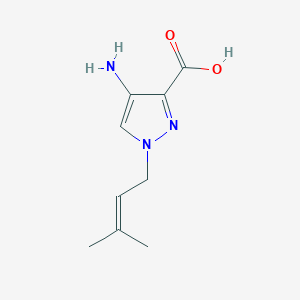
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
